molecular formula C5H7F2N3O B13325917 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13325917
M. Wt: 163.13 g/mol
InChI Key: SUILQSOEBBGZNX-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethoxy group and a methyl group, making it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method includes the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    3-(Methoxy)-1-methyl-1H-pyrazol-5-amine: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in chemical and biological systems .

Properties

Molecular Formula

C5H7F2N3O

Molecular Weight

163.13 g/mol

IUPAC Name

5-(difluoromethoxy)-2-methylpyrazol-3-amine

InChI

InChI=1S/C5H7F2N3O/c1-10-3(8)2-4(9-10)11-5(6)7/h2,5H,8H2,1H3

InChI Key

SUILQSOEBBGZNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC(F)F)N

Origin of Product

United States

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